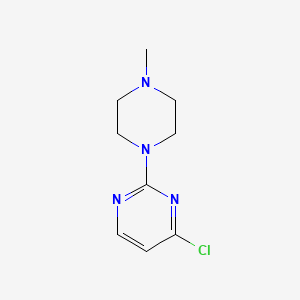

4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine

Description

4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 4-methylpiperazine group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors . This compound serves as a versatile intermediate in drug discovery, particularly in the synthesis of ligands for serotonin receptors (e.g., 5-HT₇) and kinase inhibitors . Its reactivity at the 4-chloro position enables nucleophilic substitution reactions, allowing further functionalization for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWHXNPWXUXKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Sodium carbonate or potassium carbonate in ethanol or DMF.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Coupling Reactions: Palladium catalysts in the presence of bases like cesium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

Overview

4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with significant implications in medicinal chemistry, biological studies, and industrial applications. Its structure includes a pyrimidine ring substituted with a chlorine atom and a 4-methylpiperazine moiety, contributing to its unique chemical properties. The molecular formula is C10H15ClN4, with a molecular weight of 226.70 g/mol.

Medicinal Chemistry Applications

Drug Development

This compound serves as a vital building block in synthesizing pharmaceutical agents, particularly those targeting serotonin receptors. Its high binding affinity to serotonin (5-HT) receptors positions it as a candidate for developing treatments for mood disorders such as depression and anxiety. Research indicates that compounds derived from this structure can modulate serotonin signaling pathways effectively .

Anticancer Research

Studies have demonstrated that this compound can inhibit cancer cell proliferation by affecting the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. In vitro experiments reveal that treatment with this compound leads to decreased viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Studies

Enzyme Inhibition

The compound is extensively utilized in biological research to explore enzyme inhibition and receptor binding dynamics. It has been shown to inhibit specific kinases, including JAK, impacting critical cellular signaling pathways essential for various physiological processes .

Neuropharmacological Effects

In animal models, the compound has been evaluated for its effects on anxiety-like behaviors, indicating potential anxiolytic properties through modulation of serotonin receptors. This opens avenues for further research into its therapeutic applications in neuropharmacology .

Industrial Applications

Beyond its medicinal applications, this compound is also employed in the agrochemical industry. Its versatile chemical properties make it suitable for synthesizing various industrial products, including agrochemicals that enhance crop yield and resistance to pests .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation via JAK/STAT signaling pathways; reduced viability in vitro. |

| Neuropharmacological Effects | Demonstrates potential anxiolytic effects in animal models through serotonin receptor modulation. |

| Enzyme Interaction Studies | Effectively inhibits specific kinases involved in signal transduction pathways; insights into therapeutic roles. |

Unique Properties

The unique substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from similar compounds. Its ability to engage in various chemical reactions allows for the development of diverse derivatives, making it a valuable asset in medicinal chemistry and other scientific fields .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Reactivity and Substitution Patterns: The 4-chloro position in this compound is highly reactive, enabling nucleophilic substitutions with amines, thiols, or boronate esters . This contrasts with 4-Chloro-2-(methylthio)pyrimidine, where the methylthio group stabilizes the structure but limits further functionalization .

Biological Activity: 5-HT₇ Receptor Binding: The 4-methylpiperazine group enhances binding to serotonin receptors compared to unsubstituted piperazine analogues. For example, 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine shows superior affinity over non-methylated derivatives . Antiparasitic Activity: 2-Aminopyrimidines with 4-methylpiperazinyl groups (e.g., compounds 6–8 in ) demonstrate antitrypanosomal activity, whereas chloro-phenyl derivatives (e.g., 4-Chloro-2-(4-chlorophenyl)pyrimidine) lack this specificity .

Physicochemical Properties :

- The 4-methylpiperazine group improves solubility in polar solvents, critical for bioavailability. In contrast, trifluoromethyl or trichloromethyl substituents (e.g., 4-Chloro-2-(trifluoromethyl)pyrimidine) increase lipophilicity, favoring blood-brain barrier penetration .

Synthetic Yields and Scalability :

- Piperazine-substituted pyrimidines often require harsh conditions (e.g., high temperatures, Pd catalysts) with moderate yields (30–73%) . In contrast, boronate ester derivatives (e.g., 4-Chloro-2-(dioxaborolan-2-yl)pyrimidine) are synthesized efficiently (≥98% purity) for Suzuki-Miyaura cross-coupling .

Biological Activity

4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic substitution reactions where the piperazine moiety is introduced at the C-2 position of the pyrimidine ring. The presence of the chloro substituent at C-4 enhances the compound's reactivity and potential for biological activity.

Table 1: Summary of Synthetic Methods

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Case Study: CDK Inhibition

A study demonstrated that pyridopyrimidine derivatives, closely related to our compound, showed selective inhibition of CDK4/6 with IC50 values in the low micromolar range, indicating potential use in cancer therapy .

Antimicrobial Activity

Pyrimidine derivatives are also noted for their antimicrobial properties. The introduction of piperazine has been shown to enhance these effects, making them suitable candidates for further exploration as antimicrobial agents.

Research Findings

A comparative analysis revealed that certain piperazine-containing pyrimidines exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Neuropharmacological Effects

The piperazine moiety is known for its influence on neurotransmitter systems. Compounds like this compound may exhibit anxiolytic or antidepressant-like effects due to interactions with serotonin and dopamine receptors.

Experimental Evidence

In vivo studies have indicated that similar compounds can modulate neurotransmitter levels, leading to behavioral changes in animal models, thereby supporting their potential use in treating mood disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substitutions on the pyrimidine core can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution at the pyrimidine core. A common route includes reacting 4-chloro-2-pyrimidinamine derivatives with 4-methylpiperazine under reflux in anhydrous solvents like dichloromethane or dimethylformamide (DMF). Optimization focuses on:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but require careful control to avoid side products like dechlorinated byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine moiety .

- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation .

Q. Key Analytical Monitoring :

Q. How is the compound characterized structurally, and what analytical techniques are employed?

Structural elucidation involves:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between pyrimidine and piperazine rings, critical for understanding conformational stability .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperazine N-CH3) and δ 8.1–8.3 ppm (pyrimidine protons) .

- ¹³C NMR : Signals at ~158 ppm (C-Cl) and ~45 ppm (piperazine carbons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₂ClN₅⁺ requires m/z 225.0784) .

Advanced Research Questions

Q. How does this compound interact with biological targets like acetylcholinesterase (AChE), and what methodologies are used to study these interactions?

The compound’s piperazine moiety facilitates π-π stacking with aromatic residues in AChE’s catalytic site. Methodologies include:

- Kinetic assays : Measure inhibition constants (Kᵢ) using Ellman’s method, with IC₅₀ values typically <10 µM for derivatives .

- Molecular docking (AutoDock Vina) : Predict binding poses; the chloro group stabilizes hydrophobic interactions (e.g., with Trp286 in AChE) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG ≈ -9.5 kcal/mol) .

Table 1 : Key Interactions with AChE (Derivative Example)

| Target Residue | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|

| Trp286 | π-π stacking | -2.3 |

| Phe295 | Hydrophobic | -1.8 |

| Glu202 | Electrostatic | -1.5 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 5–50 µM for kinase inhibition) arise from:

- Variability in assay conditions :

- Stereochemical purity : Chiral impurities (e.g., from synthetic intermediates) may skew activity. Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric purity .

- Metabolic stability : Hepatic microsome assays (e.g., human CYP450 isoforms) identify metabolites that modulate activity .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?

SAR studies employ:

- Substitution patterns :

- Computational QSAR models :

- Molinspiration parameters : LogP ~2.5 (optimal for solubility/bioavailability) .

- Topological polar surface area (TPSA) : <90 Ų correlates with CNS activity .

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 80–100°C | Higher temps risk decomposition |

| Solvent | DMF | Enhances nucleophilicity |

| Catalyst (Base) | Triethylamine | Neutralizes HCl, shifts equilibrium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.